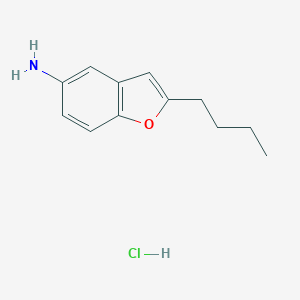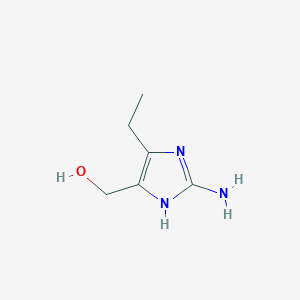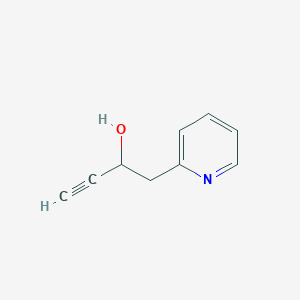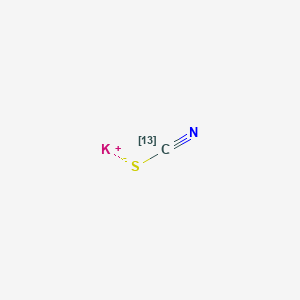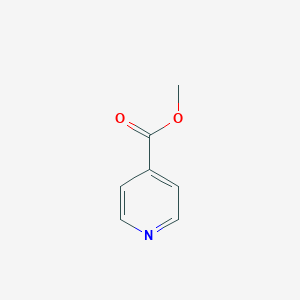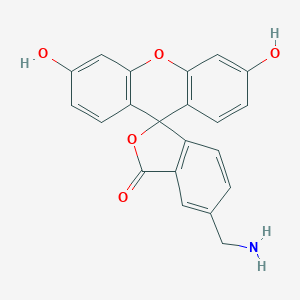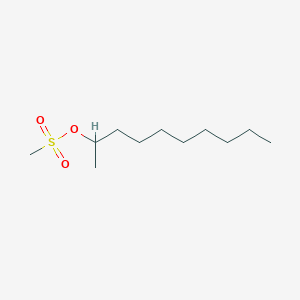![molecular formula C15H16O B141206 [(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene CAS No. 139225-58-4](/img/structure/B141206.png)
[(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene, also known as EMCEB, is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
[(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.
Mecanismo De Acción
The mechanism of action of [(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene is not yet fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound can affect various biochemical and physiological processes in the body. For example, it has been shown to reduce the levels of certain inflammatory cytokines, which may have implications for its potential use in treating inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, there are also some limitations to its use, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for research on [(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene. For example, further studies could investigate its potential use as an anticancer agent, as well as its effects on other diseases such as inflammation and neurodegenerative disorders. Additionally, research could focus on developing new synthesis methods for this compound and exploring its potential applications in material science and organic synthesis.
Conclusion
This compound is a synthetic compound that has shown promising results in scientific research for its potential applications in various fields. While much remains to be understood about its mechanism of action and potential uses, the current research suggests that this compound may have significant implications for the development of new treatments for cancer and other diseases.
Métodos De Síntesis
[(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene can be synthesized through a multistep process involving the reaction of 4-ethoxy-2-methylcyclobuten-1-one with ethynylbenzene. The resulting product is then purified through column chromatography to obtain pure this compound.
Propiedades
Número CAS |
139225-58-4 |
|---|---|
Fórmula molecular |
C15H16O |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
2-(4-ethoxy-2-methylcyclobuten-1-yl)ethynylbenzene |
InChI |
InChI=1S/C15H16O/c1-3-16-15-11-12(2)14(15)10-9-13-7-5-4-6-8-13/h4-8,15H,3,11H2,1-2H3 |
Clave InChI |
IYGBYPRYLVLYLP-UHFFFAOYSA-N |
SMILES |
CCOC1CC(=C1C#CC2=CC=CC=C2)C |
SMILES canónico |
CCOC1CC(=C1C#CC2=CC=CC=C2)C |
Sinónimos |
Benzene, [(4-ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



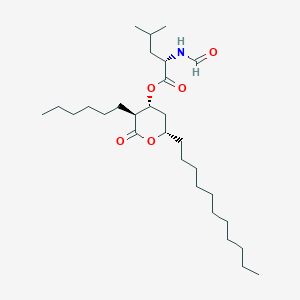
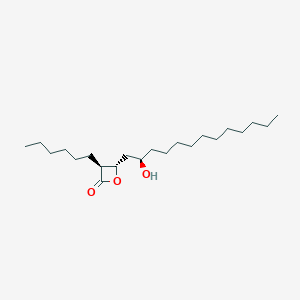
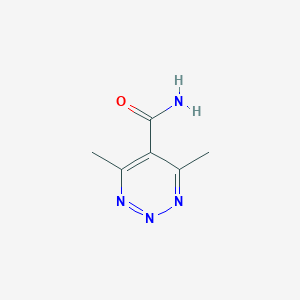

![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)
